molecular formula C22H14ClFN2O4 B1192046 9-ING-87

9-ING-87

Cat. No.: B1192046
M. Wt: 424.8124
InChI Key: IATKMBHPUAENLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ING-87 is a novel, small-molecule, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . Along with its analog 9-ING-41, it was identified as a lead compound based on potent antiproliferative activity against cancer cells in vitro . As a selective GSK-3 inhibitor, this compound demonstrates relative selectivity for GSK-3 over approximately 320 other related kinases . In vitro studies on breast cancer cell lines have shown that treatment with this compound reduces cell viability and inhibits GSK-3 activity, as measured by decreased phosphorylation of its downstream target, Glycogen Synthase . The compound has shown effect in models of breast cancer, and GSK-3 inhibition is a promising therapeutic approach to overcome chemoresistance . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H14ClFN2O4

Molecular Weight

424.8124

IUPAC Name

3-(6-Chloro-5-fluoro-1-methyl-1H-indol-3-yl)-4-(7-methoxybenzofuran-3-yl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C22H14ClFN2O4/c1-26-8-12(11-6-15(24)14(23)7-16(11)26)18-19(22(28)25-21(18)27)13-9-30-20-10(13)4-3-5-17(20)29-2/h3-9H,1-2H3,(H,25,27,28)

InChI Key

IATKMBHPUAENLP-UHFFFAOYSA-N

SMILES

O=C(C(C1=CN(C)C2=C1C=C(F)C(Cl)=C2)=C3C4=COC5=C(OC)C=CC=C45)NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9ING87;  9 ING 87;  9-ING-87

Origin of Product

United States

Discovery and Preclinical Development Genesis of 9 Ing 87

Historical Identification of Lead ATP-Competitive GSK-3β Inhibitors: 9-ING-87 and 9-ING-41

The development of the clinical candidate 9-ING-41 arose from a series of novel ATP-competitive GSK-3 inhibitors. stocktitan.net These compounds were designed to block the function of the GSK-3β enzyme, which is a key regulator of complex biological signaling pathways that contribute to tumor cell survival and growth. stocktitan.net While 9-ING-41 emerged as the lead compound from this series, specific public records detailing the simultaneous identification or comparative analysis of this compound are absent.

Rationale for Compound Selection based on Preclinical Activity Profiles

The rationale for selecting a lead compound typically involves extensive preclinical testing to evaluate efficacy, selectivity, and other pharmacological properties. 9-ING-41 demonstrated significant preclinical antitumor activity, both as a single agent and in combination with other therapies, across a wide range of cancer models. This robust preclinical profile supported its advancement into clinical trials. Information regarding the specific preclinical activity profile of this compound, which would have been used in any comparative selection process, has not been publicly disclosed.

Initial Characterization of Inhibitory Potency

The inhibitory potency of a drug candidate, often measured as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by half), is a critical factor in its development. 9-ING-41 is characterized as a potent and selective small molecule inhibitor of GSK-3β. Data on the specific inhibitory potency of this compound against GSK-3β or other kinases is not available in the reviewed literature.

Structural Features and Modulations in 9 Ing 87 Analogues

Core Chemical Scaffold Analysis of 9-ING-87

The chemical compound this compound, also known by its IUPAC name 3-(6-chloro-5-fluoro-1-methyl-1H-indol-3-yl)-4-(7-methoxybenzofuran-3-yl)pyrrole-2,5-dione, possesses a distinct molecular architecture nih.govmedkoo.com. Its molecular formula is C22H14ClFN2O4, and it has a molecular weight of 424.8 g/mol nih.gov.

Exploration of Structural Homology with 9-ING-41 and Other Indole (B1671886)/Pyrrole-2,5-dione Derivatives

This compound shares a fundamental structural homology with 9-ING-41, as both are maleimide-based, small molecule inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms nih.govactuatetherapeutics.comaacrjournals.orgmedchemexpress.com. The commonality lies in their shared pyrrole-2,5-dione (maleimide) core nih.govactuatetherapeutics.commedchemexpress.com. This core scaffold is a recurring motif in various biologically active compounds, including other pyrrole-2,5-dione derivatives that have shown diverse pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities mdpi.comekb.egjscimedcentral.com.

Despite this shared core, this compound and 9-ING-41 differ significantly in their peripheral substitutions. While this compound features a substituted indole and a substituted benzofuran (B130515) group, 9-ING-41 (Elraglusib) has a different substitution pattern, specifically identified as 3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl- nih.govmedkoo.comdioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione nih.gov. This highlights a common strategy in medicinal chemistry where the core scaffold is conserved, but varying the attached groups allows for modulation of activity, selectivity, and pharmacokinetic properties.

Indole derivatives, in general, are a broad class of heterocyclic compounds known for their presence in pharmaceuticals and biologically active molecules, often exhibiting anti-inflammatory, anticancer, and neuroprotective effects ontosight.ai. Similarly, pyrrole (B145914) derivatives, including pyrrole-2,5-diones, are characterized by their five-membered ring structure containing one nitrogen atom and have found various applications in pharmaceutical and biomedical industries due to their diverse biological activities ontosight.ai. The structural homology between this compound, 9-ING-41, and other indole/pyrrole-2,5-dione derivatives underscores the importance of this chemical class in drug discovery.

Design Principles for Analogues and Derivatives of this compound

The design of analogues and derivatives of this compound is guided by principles aimed at optimizing its pharmacological profile, including potency, selectivity, and other drug-like properties. Given its core pyrrole-2,5-dione scaffold and the substituted indole and benzofuran moieties, modifications can be strategically introduced to these regions nih.gov.

Key design principles for creating analogues often involve:

Modulating Substituent Effects: Varying the nature, position, and number of substituents on the indole and benzofuran rings (e.g., different halogens, alkyl groups, or heteroatoms) can impact electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing binding affinity and selectivity nih.govekb.eg. For instance, studies on other pyrrole-2,5-dione derivatives have explored various N-substituents and their impact on biological activity jscimedcentral.com.

Exploring Bioisosteric Replacements: Replacing functional groups with others that have similar physicochemical properties but different chemical structures can lead to improved metabolic stability, reduced toxicity, or enhanced target interaction terrapinbrightgreen.com.

Investigating Linker Modifications: While this compound has direct attachments to the pyrrole-2,5-dione core, in other derivatives, the nature and length of linkers connecting the core to other pharmacophores can be critical for optimal positioning within a binding site.

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and testing a series of compounds with incremental structural changes is crucial. This allows researchers to establish relationships between specific structural features and observed biological activity, guiding further optimization gatech.edu.

The synthesis of such derivatives often involves multi-step reactions, utilizing various analytical techniques like NMR and mass spectrometry for characterization ontosight.aimdpi.com. The goal is to fine-tune the interactions with the target, in this case, GSK-3, while potentially improving other desirable attributes.

Stereochemical Considerations and Conformational Dynamics

An examination of the chemical structure of this compound, 3-(6-chloro-5-fluoro-1-methyl-1H-indol-3-yl)-4-(7-methoxybenzofuran-3-yl)pyrrole-2,5-dione, reveals aspects pertinent to its stereochemistry and conformational dynamics nih.govmedkoo.com.

The pyrrole-2,5-dione ring itself is a relatively rigid, planar five-membered heterocyclic system ontosight.ai. This inherent rigidity limits the conformational freedom of the core. However, the substituents attached to this core, namely the substituted indole and benzofuran moieties, introduce additional considerations.

Conformational dynamics refer to the movements and flexibility of a molecule, which can significantly impact its ability to bind to a target protein slideshare.net. The ability of a molecule to adopt specific conformations that are complementary to a binding site is crucial for its biological activity. For this compound, the relative orientation of the indole and benzofuran groups with respect to the pyrrole-2,5-dione core, and the potential for rotation around the single bonds connecting these units, will define its conformational ensemble. Understanding these dynamics is vital in rational drug design, as it can inform modifications that either rigidify the molecule into a preferred binding conformation or allow for necessary flexibility to adapt to the target site. Structural studies, including techniques like X-ray diffraction, can provide insights into the solid-state conformation, while NMR spectroscopy can shed light on solution-state dynamics mdpi.com.

Molecular Mechanisms of Action and Target Engagement of 9 Ing 87

ATP-Competitive Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

9-ING-87 is identified as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This mechanism implies that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the GSK-3β enzyme, thereby preventing the enzyme from phosphorylating its substrates. This competitive binding ultimately leads to the inhibition of GSK-3β activity. The compound, alongside 9-ING-41, has demonstrated potent antiproliferative activity in various in vitro studies actuatetherapeutics.comnih.govmedkoo.com.

Pan-GSK-3 Isoform Inhibition (α and β) Due to High Kinase Domain Homology

Glycogen Synthase Kinase-3 exists in two primary isoforms, GSK-3α and GSK-3β. These two isoforms exhibit a high degree of homology, with approximately 98% similarity in their kinase domains actuatetherapeutics.comnih.govaacrjournals.org. This significant structural resemblance in the catalytic region means that competitive inhibitors designed to target GSK-3β typically also inhibit GSK-3α. Consequently, this compound, like other known competitive GSK-3 inhibitors, is considered a pan-GSK-3 inhibitor, affecting both the α and β isoforms actuatetherapeutics.comnih.gov.

Kinome Selectivity Profiling of this compound

Kinome selectivity profiling is crucial for understanding a compound's specificity and potential off-target effects. This compound has undergone such profiling to assess its specificity against GSK-3 compared to other kinases.

Compounds like this compound and its analogue 9-ING-41 have demonstrated relative selectivity for GSK-3 over a broad panel of other kinases. Specifically, they exhibit at least one order of magnitude greater selectivity for GSK-3 when screened against approximately 320 other related kinases actuatetherapeutics.comnih.govnih.govaacrjournals.org. This selectivity extends to other closely related serine/threonine kinases, including Cyclin-dependent kinases (CDKs), Phosphoinositide-dependent kinases (PDKs), Protein Kinase A (PKA), Akt (Protein Kinase B), and Protein Kinase C (PKCs) actuatetherapeutics.comnih.govnih.govaacrjournals.org.

The selectivity profile of this compound can be summarized as follows:

Kinase Family/TypeSelectivity vs. GSK-3
Other Related Kinases (approx. 320)At least one order of magnitude greater selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org
CDKsFavorable selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org
PDKsFavorable selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org
PKAFavorable selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org
AktFavorable selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org
PKCsFavorable selectivity actuatetherapeutics.comnih.govnih.govaacrjournals.org

While the general importance of identifying off-target activities in preclinical drug development is well-recognized to predict potential liabilities and improve drug safety researchgate.netsmr.org.ukeurofinsdiscovery.comresearchgate.net, specific detailed off-target activity profiles for this compound beyond its demonstrated selectivity against other kinase families are not extensively reported in the provided preclinical context. The primary focus of reported studies on this compound has been its potent and relatively selective inhibition of GSK-3 actuatetherapeutics.comnih.govnih.govaacrjournals.org.

Downstream Molecular Effects of GSK-3 Inhibition

The inhibition of GSK-3 by compounds like this compound leads to several downstream molecular effects, particularly impacting pathways regulated by GSK-3.

A key downstream molecular effect observed following the inhibition of GSK-3 by this compound is the modulation of phospho-Glycogen Synthase expression. Glycogen Synthase is a direct substrate of GSK-3. GSK-3α and GSK-3β phosphorylate Glycogen Synthase at multiple serine sites in its C-terminus, including Ser641, Ser645, Ser649, and Ser653, which leads to the inhibition of Glycogen Synthase activity cellsignal.com. Treatment with this compound (and 9-ING-41) has been shown to result in decreased expression of phospho-Glycogen Synthase, indicating successful inhibition of GSK-3 activity and its downstream effects on glycogen metabolism actuatetherapeutics.comnih.gov.

Impact on Anti-Apoptotic Protein Expression (e.g., Bcl-2, XIAP)

The inhibition of GSK-3 by this compound leads to a significant decrease in the expression of anti-apoptotic proteins, notably Bcl-2 and X-linked Inhibitor of Apoptosis Protein (XIAP) nih.govactuatetherapeutics.comnii.ac.jp. This downregulation of pro-survival proteins is a crucial aspect of this compound's mechanism of action, contributing to its observed anti-tumor effects. The putative anti-tumor mode of action of this compound is believed to involve the downregulation of NF-κB and a subsequent decrease in the expression of NF-κB target genes, which include anti-apoptotic proteins such as cyclin D1, Bcl-2, XIAP, and Bcl-XL nih.govresearchgate.net.

The impact of this compound on the expression of these anti-apoptotic proteins is summarized in the table below:

Table 1: Impact of this compound on Anti-Apoptotic Protein Expression

Anti-Apoptotic ProteinObserved Effect of this compound TreatmentReference
Bcl-2Significant decrease in expression nih.govactuatetherapeutics.comnii.ac.jpnih.govresearchgate.net
XIAPSignificant decrease in expression nih.govactuatetherapeutics.comnii.ac.jpnih.govresearchgate.net
Bcl-XLDecrease in expression (via NF-κB target genes) nih.govresearchgate.net
Cyclin D1Decrease in expression (via NF-κB target genes) nih.govresearchgate.net

Induction of Apoptosis in Preclinical Models

Treatment with this compound has been shown to induce apoptosis in various preclinical models, particularly in breast cancer cell lines nih.govactuatetherapeutics.com. Evidence for this induction of apoptosis includes markers such as PARP cleavage and changes observed via Hoechst staining nih.govactuatetherapeutics.com. PARP (Poly-ADP-ribose polymerase) cleavage is a hallmark of activated caspases, which are central executioners of apoptosis nih.govactuatetherapeutics.comnih.gov. The observed decrease in anti-apoptotic proteins like Bcl-2 and XIAP directly contributes to the cellular shift towards an apoptotic state nih.govactuatetherapeutics.com.

Preclinical studies have demonstrated that prolonged continuous treatment (48–72 hours) of breast cancer cell lines with this compound as a single agent leads to significant apoptosis nih.gov. This effect has been observed in cell lines such as MDA-MB-468 and SKBR3 nih.govactuatetherapeutics.com.

Table 2: Induction of Apoptosis in Preclinical Models by this compound

Preclinical ModelObserved Apoptotic MarkersDuration of TreatmentReference
MDA-MB-468 Breast Cancer CellsPARP cleavage, Hoechst staining (indicating apoptosis)48-72 hours nih.govactuatetherapeutics.com
SKBR3 Breast Cancer CellsPARP cleavage, Hoechst staining (indicating apoptosis)48-72 hours nih.govactuatetherapeutics.com

The ability of this compound to induce apoptosis by modulating key pro-survival pathways, particularly through the inhibition of GSK-3 and subsequent downregulation of anti-apoptotic proteins, underscores its therapeutic potential in cancer research.

Investigation of Biochemical and Cellular Pathways Modulated by 9 Ing 87

Role of GSK-3 in Diverse Cellular Signaling Pathways

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a multifaceted serine/threonine protein kinase integral to a wide array of normal biochemical processes and implicated in various disease states. aacrjournals.orgmdpi.com Often referred to as a "moonlighting protein" due to its control over numerous substrates and processes, GSK-3 typically targets proteins for degradation upon phosphorylation. aacrjournals.org It is a crucial component of the PI3K/PTEN/AKT/GSK-3/mTORC1 pathway, where its activity is negatively regulated by phosphorylation mediated by AKT. aacrjournals.orgmdpi.com GSK-3 also actively participates in the Wnt/β-Catenin signaling pathway, where β-Catenin and other associated proteins serve as its direct targets. aacrjournals.orgmdpi.com Additionally, GSK-3 can modulate the activity of the NF-κB transcription factor. aacrjournals.org Beyond these, GSK-3 is involved in regulating cytoskeletal proteins, influencing cell survival and death, and playing significant roles in metabolism, differentiation, and immunity. mdpi.comciteab.com Both mammalian isoforms, GSK-3α and GSK-3β, are constitutively active, proline-directed serine/threonine kinases that contribute to glycogen metabolism, gene transcription, apoptosis, and microtubule stability. guidetopharmacology.orgnih.gov

Regulation of the NF-κB Pathway by GSK-3 Inhibition

GSK-3 plays a critical role in modulating the Nuclear Factor-kappa B (NF-κB) pathway, a pathway frequently aberrantly activated in cancer cells. aacrjournals.org Inhibition of GSK-3 leads to a reduction in NF-κB activity, which in turn can suppress the transcription of genes involved in inflammation and metastasis. aacrjournals.org Mechanistically, GSK-3 can phosphorylate the NF-κB essential modifier (NEMO), thereby stabilizing it, and NEMO is indispensable for NF-κB activity. aacrjournals.org Studies have shown that GSK-3β acts as a positive regulator of NF-κB-mediated cell survival in cancer cells. Consequently, the pharmacological inhibition of GSK-3 has been demonstrated to decrease cancer cell survival by suppressing NF-κB-mediated expression of anti-apoptotic proteins such as Bcl-2 and XIAP. nih.govresearchgate.netspandidos-publications.comidrblab.net

Interplay with DNA Damage Response Pathways (e.g., ATR-mediated S-phase arrest)

GSK-3 inhibition significantly impacts DNA Damage Response (DDR) pathways, particularly those involving ATR (Ataxia Telangiectasia and Rad3-related protein). Research, often utilizing the related GSK-3 inhibitor 9-ING-41, has shown that GSK-3 inhibition prevents gemcitabine-induced S-phase arrest, indicating its influence on the ATR-mediated DDR. researchgate.netaacrjournals.orgmdpi.comresearchgate.netnih.govactuatetherapeutics.com Both pharmacological inhibition and siRNA-mediated depletion of GSK-3 kinases impair the activation of ATR, leading to reduced phosphorylation and activation of Chk1. researchgate.netaacrjournals.orgnih.govactuatetherapeutics.com A key mechanistic insight reveals that GSK-3 inhibition results in the degradation of TopBP1, a protein that interacts with ATR and is crucial for optimal ATR phosphorylation of Chk1. This degradation of TopBP1 consequently limits ATR activation in response to single-strand DNA damage, thereby abrogating cell-cycle arrest and potentially DNA repair processes. researchgate.netaacrjournals.orgresearchgate.netnih.govactuatetherapeutics.comaacrjournals.org This highlights a previously unrecognized role for GSK-3 kinases in regulating the TopBP1/ATR/Chk1 DDR pathway, with GSK-3 kinase activity being essential for TopBP1 protein stability. aacrjournals.org

Table 1: Influence of GSK-3 Inhibition on DNA Damage Response

Pathway ComponentEffect of GSK-3 InhibitionConsequenceReference
S-phase arrestPreventedImpaired cell cycle checkpoint researchgate.netaacrjournals.orgnih.govactuatetherapeutics.com
ATR activationImpairedReduced DNA damage response researchgate.netaacrjournals.orgnih.govactuatetherapeutics.com
Chk1 phosphorylationReducedImpaired DNA repair signaling researchgate.netaacrjournals.orgnih.govactuatetherapeutics.com
TopBP1 protein levelsDecreased (degradation)Limits ATR activation researchgate.netaacrjournals.orgresearchgate.netnih.govactuatetherapeutics.comaacrjournals.org

Influence on Wnt/β-Catenin Signaling Pathway

The Wnt/β-Catenin signaling pathway is a critical regulatory cascade in which GSK-3 plays a central, often inhibitory, role. GSK-3 directly interacts with and targets components of this pathway, including β-Catenin. aacrjournals.orgmdpi.com In the absence of a Wnt signal, GSK-3, in concert with casein kinase 1 (CK1), phosphorylates β-Catenin. This phosphorylation event marks β-Catenin for ubiquitylation and subsequent proteasomal degradation, thereby preventing its accumulation and downstream signaling. mdpi.comspandidos-publications.com However, upon the binding of Wnt proteins to their receptor complex, the kinases within the β-Catenin destruction complex, including GSK-3, become inactivated. This inactivation allows β-Catenin to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. Once in the nucleus, β-Catenin forms an active transcription factor complex with TCF/LEF proteins, leading to the transcription of a wide range of target genes involved in cell proliferation and development. mdpi.comguidetopharmacology.org

Immunomodulatory Effects

GSK-3 inhibition, as achieved by compounds like 9-ING-87, exerts significant immunomodulatory effects, influencing key aspects of immune cell function and tumor-immune interactions. nih.gov

Modulation of Immune Cell PD-1 and Tumor Cell PD-L1 Expression

GSK-3 is a pivotal regulator of immune checkpoint protein expression on both immune and tumor cells. mdpi.com Inhibition of GSK-3 has been shown to downregulate the expression of Programmed Cell Death Protein 1 (PD-1) on CD8+ T cells, which in turn enhances their cytotoxic function. nih.govmdpi.comfrontiersin.orgscientificarchives.comaai.org This occurs mechanistically through GSK-3 inactivation leading to increased Tbx21 transcription, which upregulates T-bet expression. T-bet then suppresses the transcription of Pdcd1, the gene encoding PD-1. tandfonline.commdpi.comfrontiersin.orgaai.org Conversely, GSK-3 inhibition can lead to an increase in tumor cell PD-L1 expression. mdpi.com This is attributed to the fact that GSK-3β normally interacts with PD-L1 to induce its phosphorylation-dependent proteasomal degradation via β-TrCP. Therefore, GSK-3β inactivation can stabilize PD-L1 expression on tumor cells. nih.govmdpi.comfrontiersin.org

Table 2: Modulation of Immune Checkpoint Expression by GSK-3 Inhibition

Target Cell TypeImmune CheckpointEffect of GSK-3 InhibitionMechanismReference
CD8+ T cellsPD-1DownregulationUpregulates T-bet, suppresses Pdcd1 transcription nih.govtandfonline.commdpi.comfrontiersin.orgscientificarchives.comaai.org
Tumor cellsPD-L1Increased expressionStabilizes PD-L1 by preventing proteasomal degradation nih.govmdpi.comfrontiersin.org

Enhancement of Cytokine Production (e.g., IFN-γ, Granzyme B, TRAIL) by CD8+ T Cells

Pharmacological inhibition of GSK-3, specifically with compounds like 9-ING-41 (which shares similar properties with this compound), has been observed to enhance the production of crucial effector cytokines by CD8+ T cells. nih.govtandfonline.comresearchgate.net Treatment of patient-derived CD8+ T cells with 9-ING-41 resulted in increased secretion of Interferon-gamma (IFN-γ), Granzyme B, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.govtandfonline.comresearchgate.net This enhancement is linked to GSK-3's known role as a negative regulator of T cell activation and cytokine production. nih.gov The inhibition of GSK-3 leads to increased T-bet (Tbx21) transcription, which, in addition to its effects on PD-1, also contributes to the heightened levels of Granzyme B and IFN-γ. tandfonline.comaai.org

Table 3: Enhanced Cytokine Production by CD8+ T Cells upon this compound Treatment

Cytokine/MoleculeEffect of this compound Treatment on CD8+ T CellsReference
IFN-γIncreased secretion nih.govtandfonline.comresearchgate.net
Granzyme BIncreased secretion nih.govtandfonline.comresearchgate.net
TRAILIncreased secretion nih.govtandfonline.comresearchgate.net

Preclinical Efficacy Studies of 9 Ing 87

In Vitro Studies

In vitro studies provide a controlled environment to evaluate the direct effects of a compound on biological systems, such as cell lines nih.govwikipedia.org. For 9-ING-87, these studies have primarily focused on its antiproliferative and pro-apoptotic activities in various cancer cell lines, as well as its selectivity towards non-tumorigenic cells.

Evaluation in Cancer Cell Lines

The pharmacological inhibition of GSK-3 by novel small molecule inhibitors like this compound has been investigated as a therapeutic strategy in various cancers. This compound, along with the related compound 9-ING-41, has demonstrated potent antiproliferative activity against a range of cancer cell types nih.gov.

This compound has shown significant antiproliferative activity in breast cancer cell lines, including MDA-MB-468 (estrogen receptor-negative/progesterone receptor-negative/HER2-negative) and SKBR3 (estrogen receptor-negative/progesterone receptor-negative/HER2-positive) nih.gov. Studies have demonstrated that the inhibition of GSK-3 by this compound leads to a reduction in the viability of these breast cancer cells nih.gov.

The mechanism involves the inhibition of GSK-3 activity, as evidenced by a decrease in the expression of phospho-Glycogen Synthase, a downstream target of GSK-3 nih.gov. Furthermore, treatment with this compound resulted in a significant reduction in the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, leading to the induction of apoptosis in breast cancer cells, as indicated by PARP cleavage and Hoechst staining nih.gov.

In comparative studies, this compound, alongside 9-ING-41, exhibited lower GI50 (Growth Inhibition 50%) values in SKBR3 breast cancer cells when compared to other GSK-3 inhibitors, including AR-A014418, SB-216763, and LY2090314, highlighting its potent growth inhibitory effects nih.gov.

Table 1: Summary of this compound's Antiproliferative and Apoptotic Effects in Breast Cancer Cell Lines

Cell Line (Subtype)Effect on Cell ViabilityEffect on GSK-3 ActivityEffect on Apoptotic ProteinsInduction of ApoptosisComparative Potency
MDA-MB-468 (TNBC)Decreased viabilityInhibitedDecreased Bcl-2, XIAPInduced (PARP cleavage, Hoechst staining)-
SKBR3 (HER2+)Decreased viabilityInhibitedDecreased Bcl-2, XIAPInduced (PARP cleavage, Hoechst staining)Lower GI50 compared to other GSK-3 inhibitors nih.gov

The development of this compound, along with 9-ING-41, was initially driven by their potent antiproliferative activity observed in pancreatic and ovarian cancer cells during in vitro screening nih.gov. GSK-3β, the target of this compound, has been identified as a positive regulator of cancer cell proliferation and survival in various cancer types, including pancreatic cancer, where its aberrant nuclear accumulation has been observed. Inhibition of GSK-3 has been shown to enhance apoptosis in pancreatic cell lines. These findings underscore the potential of this compound in targeting these aggressive malignancies.

A crucial aspect of a promising therapeutic agent is its selective toxicity towards cancer cells while sparing healthy, non-tumorigenic cells. In this regard, this compound, similar to 9-ING-41, demonstrated minimal impact on the growth of non-tumorigenic cells, specifically MCF10A non-tumorigenic mammary epithelial cells nih.gov. This selectivity suggests a favorable therapeutic window, indicating that this compound primarily targets the aberrant proliferation mechanisms in cancer cells rather than general cell growth.

While specific detailed studies for this compound in aggressive B-cell lymphoma cells were not extensively detailed in the provided information, its closely related counterpart, 9-ING-41 (also a GSK-3 inhibitor), has been shown to induce apoptosis in aggressive B-cell lymphoma cell lines. This effect is mediated through the downregulation of anti-apoptotic mechanisms. Given that this compound and 9-ING-41 are both novel ATP-competitive GSK-3β inhibitors and are often discussed together due to their similar mechanisms and activities, it is plausible that this compound would exhibit comparable effects on aggressive B-cell lymphoma cells. The inhibition of GSK-3 by 9-ING-41 has been linked to the downregulation of NF-κB and its target genes, including cyclin D1, Bcl-2, XIAP, and Bcl-XL, which are crucial for tumorigenesis and cell survival.

Combination Studies in Cell Lines

Preclinical studies often explore drug combinations to identify synergistic effects that could enhance therapeutic outcomes and overcome resistance. In the context of GSK-3 inhibitors, treatment with 9-ING-41 has been shown to enhance the antitumor effect of conventional chemotherapeutic drugs, such as irinotecan (B1672180) (CPT-11), against breast cancer cells in vitro nih.gov. Although this specific combination data is for 9-ING-41, the shared mechanism of GSK-3 inhibition between this compound and 9-ING-41 suggests a potential for similar synergistic interactions with other agents. More broadly, combining GSK-3 inhibitors with certain chemotherapeutic drugs has been observed to increase cell death in vitro. Additionally, 9-ING-41 has been noted to potentiate the cytotoxic effects of cytokine-activated immune cells on renal cancer cells. These findings suggest that this compound may also hold promise in combination therapies to enhance efficacy across various cancer types.

Synergistic Effects with Irinotecan (CPT-11) in Breast Cancer Cells

Studies have examined the effects of GSK-3 inhibitors, including this compound and 9-ING-41, on breast cancer cells in combination with chemotherapy such as irinotecan (CPT-11) researchgate.netnih.gov. While both this compound and 9-ING-41 have shown efficacy in inhibiting the growth of breast cancer cells, with this compound demonstrating low GI50 values in SKBR3 breast cancer cells nih.gov, the potentiation of irinotecan's antitumor effects in breast cancer cells in vitro has been specifically attributed to 9-ING-41 nih.govresearchgate.netactuatetherapeutics.comnih.gov.

Potentiation of CCNU (Lomustine) Activity in Glioblastoma Cells

The potentiation of CCNU (lomustine) activity in glioblastoma cells has been a significant area of research for GSK-3 inhibitors. Specifically, the GSK-3 inhibitor 9-ING-41 has been shown to significantly enhance the antitumor activity of CCNU in glioblastoma cells actuatetherapeutics.comnih.govresearchgate.netaacrjournals.org. This effect was observed in both glioblastoma (GBM) cell lines and patient-derived xenograft (PDX) models, including GBM12, which is completely resistant to CCNU, and GBM6, which exhibits a partial response to CCNU actuatetherapeutics.comnih.govresearchgate.netaacrjournals.org. While this compound is a related GSK-3 inhibitor, the direct potentiation of CCNU activity in glioblastoma cells has been detailed for 9-ING-41 in the available research actuatetherapeutics.comnih.govresearchgate.netaacrjournals.org.

Synergism with BCL-2 and CDK-9 Antagonists

Research into GSK-3 inhibitors, including compounds like elraglusib (also a GSK-3β inhibitor), has explored their use in combination with BCL-2 and CDK-9 antagonists researchgate.net. While the broader class of GSK-3 inhibitors has been investigated for such synergistic effects, specific detailed findings directly linking this compound to synergism with BCL-2 and CDK-9 antagonists were not explicitly found in the provided search results. However, the modulation of anti-apoptotic proteins like MCL-1 through CDK9 inhibition has been shown to induce apoptosis and enhance cell death in certain cancer cell lines when combined with BCL-2 antagonists semanticscholar.orgscispace.com.

In Vivo Studies (Animal Models)

In vivo studies using animal models are crucial for evaluating the therapeutic potential of compounds like this compound.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are valuable tools in preclinical research, as they maintain the original features of patient tumors and can reflect drug sensitivity nih.govresearchgate.net. These models are utilized to assess the efficacy of anti-tumor drugs and understand tumor characteristics nih.gov.

In breast cancer PDX models, the GSK-3 inhibitor 9-ING-41 has demonstrated the ability to potentiate the antitumor effect of irinotecan (CPT-11) nih.govresearchgate.netactuatetherapeutics.comnih.gov. Studies using patient-derived xenograft tumor models (BC-1 and BC-2) established from metastatic pleural effusions of patients with progressive, chemorefractory breast cancer showed that 9-ING-41 combined with CPT-11 led to the regression of established tumors in mice nih.govresearchgate.netactuatetherapeutics.com. While this compound was examined alongside 9-ING-41 for its effects on breast cancer cells and in PDX models nih.govnih.gov, the explicit potentiation of CPT-11 efficacy in vivo has been specifically detailed for 9-ING-41 nih.govresearchgate.netactuatetherapeutics.com.

Activity in Other Cancer Xenograft Models (e.g., Ovarian, Pancreatic, Renal Cancer)

Preclinical investigations have demonstrated that this compound exhibits potent antiproliferative activity against pancreatic and ovarian cancer cells in vitro flybase.orgguidetopharmacology.orgwikipedia.org. These findings, along with supportive ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic (PK) studies, were instrumental in identifying this compound as a lead GSK-3β inhibitor flybase.orgguidetopharmacology.org.

While this compound has shown efficacy in breast cancer cell lines, as evidenced by its significantly lower GI50 (half-maximal growth inhibitory concentration) in SKBR3 breast cancer cells compared to other GSK-3 inhibitors like AR-A014418, SB-216763, and LY2090314, detailed in vivo xenograft data specifically for this compound in ovarian, pancreatic, or renal cancer models are not extensively detailed in the available literature guidetopharmacology.org. For instance, treatment of SKBR3 breast cancer cells with 1 µM of this compound for 72 hours resulted in a significant decrease in cell viability guidetopharmacology.org.

The broader class of GSK-3 inhibitors, including the related compound 9-ING-41 (Elraglusib), has shown promise in patient-derived xenograft (PDX) models of various human cancers, including pancreatic ductal adenocarcinoma (PDAC) tocris.com. For example, 9-ING-41 has been shown to enhance the anti-tumor activity of gemcitabine (B846) in PDAC xenograft models tocris.com. Furthermore, 9-ING-41 has been observed to enhance the cytotoxicity of cytokine-activated immune cells on renal cancer cell lines in vitro tocris.com. These observations highlight the potential of GSK-3 inhibition in these cancer types, though specific in vivo xenograft data for this compound in ovarian, pancreatic, or renal cancers remain to be fully elucidated in the provided sources.

Table 1: Representative In Vitro Antiproliferative Activity of this compound

CompoundCell LineConcentrationEffect on Cell ViabilityCitation
This compoundSKBR3 (Breast Cancer)1 µMSignificant decrease in viability guidetopharmacology.org
This compoundPancreatic Cancer CellsNot specifiedPotent antiproliferative activity flybase.orgguidetopharmacology.orgwikipedia.org
This compoundOvarian Cancer CellsNot specifiedPotent antiproliferative activity flybase.orgguidetopharmacology.orgwikipedia.org

Mechanisms of Overcoming Chemoresistance in Preclinical Settings

This compound, as a GSK-3 inhibitor, contributes to overcoming chemoresistance through several key molecular mechanisms in preclinical settings. One primary mechanism involves the induction of apoptosis in cancer cells. Studies have shown that pharmacological inhibition of GSK-3 by this compound leads to a significant decrease in the expression of anti-apoptotic proteins such as Bcl-2 and XIAP flybase.orgguidetopharmacology.org. This reduction in pro-survival proteins subsequently induces apoptosis, as evidenced by PARP cleavage and Hoechst staining in breast cancer cells flybase.orgguidetopharmacology.org.

GSK-3β is recognized as a positive regulator of NF-κB-mediated survival and chemoresistance in cancer cells nih.gov. The inhibitory effects of this compound on GSK-3 lead to the suppression of downstream NF-κB target genes, which include cyclin D1, Bcl-2, XIAP, and Bcl-XL tocris.com. This inhibition of NF-κB signaling pathways is crucial for mediating the anti-tumor activity and overcoming resistance mechanisms that rely on sustained cell survival tocris.com.

The ability of GSK-3 inhibitors to potentiate the effects of conventional chemotherapeutic drugs is another significant mechanism for overcoming chemoresistance. For instance, the related GSK-3 inhibitor 9-ING-41 has been shown to enhance the anti-tumor effect of irinotecan (CPT-11) both in vitro in breast cancer cells and in vivo in patient-derived xenograft models of metastatic chemorefractory breast cancer, leading to tumor regression flybase.orgguidetopharmacology.orgwikipedia.orgfishersci.se. This synergistic activity suggests that GSK-3 inhibition can sensitize resistant cancer cells to existing chemotherapies.

Beyond direct apoptotic induction and suppression of survival pathways, GSK-3 inhibition also demonstrates immunomodulatory effects that can contribute to overcoming resistance. Preclinical observations with 9-ING-41 indicate that GSK-3 inhibition can enhance T cell proliferation and interleukin-2 (B1167480) production tocris.com. Furthermore, it has been shown to downregulate the expression of inhibitory immune checkpoints, such as PD-1 and LAG-3, which can lead to synergistic anti-tumor activity when combined with immune checkpoint inhibitors tocris.com. These immunomodulatory properties suggest a broader role for GSK-3 inhibitors in countering the complex mechanisms of drug resistance in cancer.

Chemoresistance in cancer cells is a multifaceted phenomenon, often involving mechanisms such as altered membrane transport, changes in drug molecular targets, enhanced DNA repair, and the re-balancing of anti-apoptotic and pro-apoptotic factors probes-drugs.orgmims.comfishersci.caabcam.comrsc.orgnih.gov. By directly influencing key apoptotic and survival pathways, and potentially modulating the immune response, this compound's inhibition of GSK-3 offers a promising strategy to counteract these intrinsic and acquired resistance mechanisms in preclinical settings.

Table 2: Mechanisms of Overcoming Chemoresistance by this compound and Related GSK-3 Inhibition

MechanismDescriptionKey Molecular Targets/EffectsCitation
Apoptosis Induction Decreases expression of anti-apoptotic proteins, promoting programmed cell death.Downregulation of Bcl-2, XIAP; Induction of PARP cleavage flybase.orgguidetopharmacology.org
NF-κB Pathway Inhibition Suppresses pro-survival signaling regulated by NF-κB.Inhibition of NF-κB, leading to suppression of cyclin D1, Bcl-2, XIAP, Bcl-XL tocris.comnih.gov
Chemosensitization Enhances the efficacy of conventional chemotherapeutic agents.Synergy with Irinotecan (observed with 9-ING-41) flybase.orgguidetopharmacology.orgwikipedia.orgfishersci.se
Immunomodulation Affects immune cell function and immune checkpoint expression.Enhanced T cell proliferation, IL-2 production; Downregulation of PD-1, LAG-3 (observed with 9-ING-41) tocris.com

Structure Activity Relationship Sar Investigations of 9 Ing 87 and Its Analogues

Principles of SAR in Kinase Inhibitor Design

Structure-Activity Relationship (SAR) analysis is the foundational principle in medicinal chemistry that links the chemical structure of a molecule to its biological effect. wikipedia.org For kinase inhibitors, the primary goal is to optimize interactions with the target kinase to achieve high potency and selectivity, while also ensuring favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

The core principles of SAR in kinase inhibitor design involve systematically modifying a lead compound's structure and observing the resulting changes in its activity. 3gpp.orgibm.com Key strategies include:

Scaffold Hopping: Replacing the central core of the molecule with a structurally different one while maintaining the key binding interactions. This can lead to novel intellectual property and improved properties.

Functional Group Modification: Altering, adding, or removing functional groups to probe interactions with the kinase's binding site. For example, adding a hydrogen bond donor or acceptor can dramatically increase binding affinity if it complements a corresponding feature on the protein. ibm.com

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation. This can reduce the entropic penalty of binding and improve both potency and selectivity.

Isosteric Replacement: Substituting a functional group with another that has similar physical and chemical properties. This can be used to fine-tune electronic properties, improve metabolic stability, or eliminate unwanted side effects.

Kinase inhibitors are often classified based on their binding mode to the ATP-binding site. 3gpp.orgfrontiersin.org Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation, often extending into an adjacent allosteric pocket. frontiersin.org Understanding these binding modes is crucial for rational SAR-guided design. The initial discovery of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) paved the way for early SAR studies that provided foundational data for the field. 3gpp.org

Identification of Key Structural Features for GSK-3 Binding and Inhibition

GSK-3 possesses a highly conserved ATP-binding site, which presents a challenge for designing selective inhibitors. larvol.com However, subtle differences between GSK-3 and other kinases can be exploited. The key structural features necessary for potent GSK-3 inhibition generally involve a heterocyclic scaffold that can mimic the adenine (B156593) ring of ATP and form critical hydrogen bonds with the "hinge" region of the kinase. 3gpp.org

The hinge region of a kinase connects the N- and C-lobes of the catalytic domain and acts as an anchor point for ATP and competitive inhibitors. frontiersin.org For GSK-3, this interaction typically involves forming two or three hydrogen bonds with the backbone of residues like Val135.

Beyond the hinge interaction, other key features contribute to binding and selectivity:

Phosphate-Binding Pocket: GSK-3 often requires a "priming" phosphate (B84403) on its substrates. larvol.com A positively charged pocket, formed by residues such as Arg96, Arg180, and Lys205, recognizes this phosphate. acs.org Substrate-competitive inhibitors can be designed to target this unique feature. acs.org

Hydrophobic Pockets: The ATP-binding site is flanked by hydrophobic regions. Filling these pockets with appropriate lipophilic groups on the inhibitor can significantly enhance binding affinity and contribute to selectivity. acs.org

Solvent-Exposed Regions: Portions of the inhibitor that extend out of the binding pocket into the solvent can be modified to improve solubility and other pharmacokinetic properties without negatively impacting binding affinity.

For a maleimide-based inhibitor like 9-ING-87, the maleimide (B117702) core likely serves as a key scaffold. SAR studies would systematically explore substitutions on this core to optimize interactions with these various pockets and regions within the GSK-3 active site.

Rational Design and Synthesis of this compound Analogues with Improved Preclinical Efficacy

Rational drug design uses the knowledge of the target's structure and the SAR of lead compounds to design new analogues with improved characteristics. docker.com For a compound like this compound, once an initial lead is identified, medicinal chemists would embark on a campaign of analogue synthesis to enhance potency, selectivity, and drug-like properties.

The process typically follows these steps:

Bio-structural Analysis: Obtaining a crystal structure of the lead compound bound to GSK-3, or building a reliable homology model, provides a three-dimensional blueprint of the key interactions.

Hypothesis Generation: Based on the structural data, chemists hypothesize which modifications could lead to better outcomes. For instance, if a pocket in the protein is unfilled, an analogue with a substituent designed to occupy that space would be proposed.

Chemical Synthesis: The proposed analogues are synthesized. Synthetic strategies must be versatile to allow for the creation of a diverse library of related compounds. reddit.com

Biological Testing: The new compounds are tested in biochemical assays for their ability to inhibit GSK-3 and a panel of other kinases (to assess selectivity). They are also tested in cell-based assays to determine their effect on cancer cell growth.

SAR Analysis and Iteration: The results from biological testing are used to refine the SAR model. This iterative cycle of design, synthesis, and testing continues until a candidate with the desired preclinical profile is identified.

The following interactive table illustrates a hypothetical SAR exploration for a generic maleimide-based GSK-3 inhibitor, demonstrating how systematic modifications could influence inhibitory activity.

Analogue R1 Group R2 Group Hypothetical GSK-3 IC₅₀ (nM) SAR Rationale
Lead -H-Phenyl100Initial hit compound.
A-1 -H-4-Fluorophenyl50Addition of an electron-withdrawing group may enhance binding.
A-2 -H-3-Chlorophenyl65Positional change of halogen affects interaction with hydrophobic pocket.
A-3 -H-4-Methoxyphenyl200Bulky, electron-donating group may be sterically or electronically disfavored.
B-1 -Methyl-Phenyl80Small alkyl group at R1 is tolerated and may fill a small hydrophobic pocket.
B-2 -Methyl-4-Fluorophenyl30Combines favorable modifications at both R1 and R2 for improved potency.
B-3 -Cyclopropyl-4-Fluorophenyl15Rigid cyclopropyl (B3062369) group provides better conformational fit.

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Computational and In Silico Approaches for SAR Elucidation

Computational, or in silico, methods are indispensable in modern drug discovery for accelerating the SAR process. reddit.comnih.gov These techniques allow researchers to prioritize which compounds to synthesize and test, saving significant time and resources.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. actuatetherapeutics.com Docking can be used to screen virtual libraries of thousands or millions of compounds to identify potential hits or to predict how a proposed analogue might bind, helping to rationalize observed SAR.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. This provides insights into the stability of binding interactions and the conformational changes that may occur upon ligand binding, offering a more dynamic view than static crystal structures.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can quantitatively predict the binding affinity of a new analogue relative to a known one. These calculations are computationally intensive but can be highly accurate in guiding lead optimization.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. These models can be used to search for novel scaffolds that fit the required criteria. nih.gov

These computational tools create a powerful feedback loop with experimental work, allowing for more rapid and efficient exploration of the chemical space around a lead compound. clinicaltrials.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of unsynthesized compounds. nih.govactuatetherapeutics.com

The development of a QSAR model involves several steps:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ values for GSK-3 inhibition) is required. The data must be of high quality and cover a significant range of structural diversity and activity.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., connectivity indices).

Model Generation: Statistical or machine learning methods are used to build an equation that correlates the descriptors with the biological activity. nih.govnih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). actuatetherapeutics.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation.

For GSK-3 inhibitors, QSAR models have been successfully developed to predict their inhibitory activity. nih.gov These models can help identify the key molecular properties that drive potency, such as hydrophobicity and specific electronic features, providing valuable guidance for the design of new and more effective derivatives. actuatetherapeutics.com

Advanced Research Methodologies and Translational Research Considerations

In Vitro Assay Development for GSK-3 Activity and Compound Screening

In vitro assays are fundamental for the initial characterization and screening of compounds such as 9-ING-87, providing insights into their enzymatic activity and cellular effects. This compound functions as an ATP-competitive inhibitor of GSK-3, demonstrating inhibitory activity against both GSK-3α and GSK-3β isoforms. Radioactive in vitro kinase assays have determined its half-maximal inhibitory concentration (IC50) values to be approximately 415 nM for GSK-3α and 521 nM for GSK-3β mdpi.com. Furthermore, this compound exhibits high selectivity for GSK-3, showing at least a one order of magnitude preference over approximately 320 other related kinases, including closely related serine/threonine kinases such as CDKs, PDKs, PKA, Akt, and PKCs nih.gov.

For compound screening, cell viability assays like the MTS assay are routinely employed. In studies involving breast cancer cells, this compound demonstrated potent antiproliferative activity. Specifically, it showed among the lowest half-maximal growth inhibitory concentration (GI50) values in SKBR3 breast cancer cells when compared to other GSK-3 inhibitors nih.govactuatetherapeutics.com. Treatment of malignant breast cancer cells (SKBR3) with 1 μM of this compound resulted in reduced relative cell growth, while having little effect on non-tumorigenic cell growth (e.g., MCF10A cells) nih.govactuatetherapeutics.com. Beyond breast cancer, this compound has also exhibited potent antiproliferative activity against pancreatic and ovarian cancer cells in vitro actuatetherapeutics.com.

Table 1: In Vitro Activity of this compound

Assay TypeTarget (Isoform)IC50 / GI50 (Concentration)Cell Line / ContextReference
Radioactive In Vitro KinaseGSK-3α~415 nMEnzymatic assay mdpi.com
Radioactive In Vitro KinaseGSK-3β~521 nMEnzymatic assay mdpi.com
MTS Cell Viability AssayN/ALowest GI50SKBR3 breast cancer cells (growth inhibition) nih.govactuatetherapeutics.com
MTS Cell Viability AssayN/A1 μMSKBR3 breast cancer cells (reduced cell growth) nih.govactuatetherapeutics.com
Antiproliferative ActivityN/APotentPancreatic and ovarian cancer cells (in vitro) actuatetherapeutics.com
Cell Viability SuppressionN/APotentBreast cancer cells (in vitro) nih.gov

Application of Immunoblotting and Molecular Techniques for Pathway Analysis

Immunoblotting, also known as Western blotting, is a widely used molecular technique for the qualitative and semi-quantitative identification of specific proteins from complex biological samples murdoch.edu.autandfonline.combio-rad.comthermofisher.com. This method is crucial for analyzing the molecular pathways affected by compounds like this compound.

In studies investigating this compound, immunoblotting has been instrumental in demonstrating its mechanism of action. Treatment of breast cancer cell lines, such as MDA-MB-468 and SKBR3, with this compound led to the inhibition of GSK-3 activity actuatetherapeutics.com. This inhibition was evidenced by a measurable decrease in the expression of phospho-Glycogen Synthase, a downstream target of GSK-3 actuatetherapeutics.com. Furthermore, the inhibition of GSK-3 by this compound resulted in a significant reduction in the expression of anti-apoptotic proteins, including Bcl-2 and XIAP actuatetherapeutics.com. This molecular alteration subsequently led to the induction of apoptosis in breast cancer cells, confirmed by observing PARP cleavage and Hoechst staining actuatetherapeutics.com. Immunoblotting has also been utilized in preclinical research involving patient-derived xenograft (PDX) models to assess the expression of GSK-3β and the effects of treatment researchgate.net.

Use of Patient-Derived Xenograft (PDX) Models in Preclinical Research

Patient-derived xenograft (PDX) models are increasingly recognized as valuable tools in preclinical research, offering a more clinically relevant platform for evaluating new therapies and identifying biomarkers nih.govd-nb.info. These models are established by directly implanting human tumor specimens into immunocompromised mice, thereby circumventing in vitro culture steps that can lead to genetic selection or clonal expansion mdpi.comascopubs.org. PDX models are hypothesized to more closely resemble human disease, retaining the genetic characteristics and stromal components of the original human tumor, and are thus considered more predictive of patient response to therapeutic regimens compared to traditional cell line-based xenografts mdpi.comascopubs.org.

While this compound has been identified as a lead ATP-competitive GSK-3β inhibitor based on its potent antiproliferative activity in vitro and supportive ADMET (Absorption, Distribution, Metabolism, Excretion) and PK (Pharmacokinetics) studies nih.govnih.govactuatetherapeutics.com, much of the detailed in vivo PDX research in the available literature often highlights its related compound, 9-ING-41. However, the initial characterization of this compound alongside 9-ING-41 as potent GSK-3 inhibitors suggests its potential for similar applications in PDX models. The general utility of PDX models for assessing the antitumor activity of GSK-3 inhibitors has been demonstrated, particularly in glioblastoma and breast cancer, where they are used to study tumor progression and survival in response to treatment nih.govresearchgate.net. The challenges in monitoring tumor growth in these models often necessitate the use of advanced imaging techniques nih.gov.

Methodological Considerations for Preclinical Study Design

The design of preclinical studies is critical to ensure the generation of accurate, reliable, and reproducible data that can support the progression of a compound towards clinical trials. These studies are typically conducted in various models, including in vitro, in vivo, ex vivo, and in silico systems, to gather comprehensive information on a drug candidate's safety and biological efficacy sci-hub.se.

A cornerstone of preclinical study design is adherence to Good Laboratory Practice (GLP) guidelines sci-hub.seiaea.org. GLP is a set of regulations that govern the conduct of non-clinical safety studies for regulatory submissions, ensuring the uniformity, consistency, reliability, reproducibility, quality, and integrity of the data kcasbio.com. While not all early-stage research requires GLP compliance, it becomes essential when an experimental drug or biologic is intended for human use and will be evaluated by regulatory bodies kcasbio.com.

Key methodological considerations include:

Animal Model Selection : The choice of animal model is paramount to the translational value of the research. For cancer studies, humanized mouse models and patient-derived xenograft (PDX) models are frequently employed as they aim to mimic the human immune system and disease characteristics more closely d-nb.infomdpi.com.

Statistical Analysis : Robust statistical methods are indispensable for interpreting preclinical data. For instance, cell viability assay and PDX tumor growth data are commonly analyzed using methods like one-way ANOVA, with a P-value of less than 0.05 typically considered statistically significant actuatetherapeutics.com. This ensures that observed effects are not due to random chance.

GLP Guidelines : Implementing GLP-compliant protocols, although potentially more costly and time-consuming, is mandatory for safety and toxicity evaluations of experimental drugs intended for clinical development kcasbio.com. This involves meticulous documentation, quality control, and adherence to standard operating procedures (SOPs) throughout the study sci-hub.se.

Bridging Preclinical Findings to Potential Future Therapeutic Strategies

Translational research serves as the crucial link between fundamental scientific discoveries made in the laboratory ("bench") and their application in patient care ("bedside") dndi.orgnih.govnih.gov. For compounds like this compound, this phase involves systematically moving promising preclinical findings towards potential clinical development.

The potent antiproliferative activity of this compound against various cancer cell lines in vitro, coupled with its selectivity as a GSK-3 inhibitor, lays a strong foundation for its therapeutic potential nih.govnih.govactuatetherapeutics.com. While 9-ING-41, a related GSK-3 inhibitor, has progressed further into clinical trials, the initial in vitro and supportive ADMET/PK studies for this compound suggest its readiness for similar translational pathways nih.govaacrjournals.org.

Bridging preclinical findings to future therapeutic strategies involves several critical steps:

Comprehensive Preclinical Data : Accumulating robust data on the compound's efficacy, mechanism of action, and initial safety profile in relevant preclinical models (including PDX models) is paramount sci-hub.seemwa.org.

Pharmacology and Pharmacokinetics : Detailed studies on how the compound is absorbed, distributed, metabolized, and excreted (DMPK) are essential to inform dosing strategies and potential drug interactions for human studies nih.govdndi.org.

Identification of Biomarkers : Translational research aims to identify biomarkers that can predict response to treatment or monitor disease progression, facilitating patient stratification in future clinical trials nih.govd-nb.info.

Formulation Development : Developing suitable drug formulations is a key aspect of translational research, ensuring the compound can be effectively administered in a clinical setting dndi.org.

The collective evidence from advanced research methodologies, including detailed in vitro characterization, molecular pathway analysis via immunoblotting, and evaluation in sophisticated in vivo models like PDXs with advanced imaging, contributes to building a compelling case for the clinical translation of compounds such as this compound. This systematic approach is vital for identifying novel drug targets and laying the groundwork for developing new therapeutic strategies in oncology nih.govemwa.org.

Future Research Directions and Unanswered Questions

Elucidation of Comprehensive Signaling Network Perturbations by 9-ING-87

Investigating the full spectrum of signaling network perturbations induced by this compound is crucial for a complete understanding of its therapeutic effects. GSK-3, as a central regulator, influences numerous cellular processes, including metabolism, cell motility, apoptosis, cell differentiation, and proliferation. f1000research.com By inhibiting GSK-3, this compound impacts various downstream targets and pathways. For instance, inhibition of GSK-3 by this compound has been shown to decrease the expression of phospho-Glycogen Synthase, a downstream target, and reduce anti-apoptotic proteins like Bcl-2 and XIAP, leading to apoptosis in breast cancer cells. actuatetherapeutics.comnih.gov Further studies are needed to map out the intricate network of these interactions comprehensively.

Exploration of Novel Combination Therapies with this compound

Given its ability to overcome chemoresistance, exploring novel combination therapies involving this compound is a significant area of future research. actuatetherapeutics.comnih.govresearchgate.netmdpi.com Preclinical studies have already shown that 9-ING-41, a related GSK-3 inhibitor, enhanced the antitumor effect of irinotecan (B1672180) (CPT-11) in breast cancer cells and patient-derived xenograft models. actuatetherapeutics.comnih.govaacrjournals.orgresearchgate.netmdpi.com This suggests that combining this compound with existing chemotherapeutic agents or other targeted therapies could lead to synergistic effects and improved patient outcomes. Research could focus on identifying optimal drug combinations, dosing schedules, and the underlying mechanisms of synergy in various cancer types.

Investigation of this compound's Role in Additional Disease Models Beyond Cancer (e.g., neurodegeneration, inflammation if mechanistically relevant to GSK-3 inhibition)

The broad involvement of GSK-3 in diverse cellular functions suggests that this compound's therapeutic potential may extend beyond cancer. GSK-3 dysregulation is implicated in neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease, as well as inflammatory conditions. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netahajournals.orgingentaconnect.comnih.govscilit.commdpi.comupm.edu.my

Neurodegeneration: Hyperactivity of GSK-3 is considered a causative factor in progressive neurodegenerative conditions. nih.gov GSK-3 inhibition has shown promise in animal models of AD, PD, amyotrophic lateral sclerosis (ALS), and Fragile X syndrome, by reducing β-amyloid loads, tau phosphorylation, and improving cognitive function. nih.govnih.govfrontiersin.orgmdpi.com Specifically, GSK-3β intensifies the activity of β-secretase (BACE1), reducing Aβ generation upon inhibition. frontiersin.org It also contributes to tau hyperphosphorylation, a hallmark of AD. nih.govfrontiersin.orgmdpi.com Further investigation into this compound's effects on these pathways in neurodegenerative models is warranted.

Inflammation: GSK-3 plays a vital role in inflammatory processes, promoting the production of inflammatory molecules and cell migration. nih.govscilit.com GSK-3 inhibitors have demonstrated anti-inflammatory effects in various animal models, including those of rheumatoid arthritis, colitis, and diabetes-associated inflammation. mdpi.comahajournals.orgingentaconnect.comnih.gov Studies on this compound's impact on inflammatory pathways and its potential as an anti-inflammatory agent could open new therapeutic avenues.

Advanced Mechanistic Studies on GSK-3 Isoform Specificity and Substrate Interactions

Mammals have two highly similar GSK-3 isoforms, GSK-3α and GSK-3β, which can act on different substrates. mdpi.com While this compound inhibits both isoforms due to their high homology in the kinase domain, actuatetherapeutics.comnih.gov advanced mechanistic studies are needed to precisely delineate its isoform specificity and detailed substrate interactions. GSK-3 phosphorylates over 40 proteins, including more than 12 transcription factors. oncotarget.com Understanding how this compound modulates the phosphorylation of specific substrates and whether it exhibits any subtle preferences for GSK-3α or GSK-3β in different cellular contexts could lead to the development of more targeted therapies with reduced off-target effects. actuatetherapeutics.comnih.gov Research into the specific binding sites and interactions, including substrate-binding pockets, is crucial for designing more selective inhibitors. mdpi.com

Development of Predictive Biomarkers for Response to GSK-3 Inhibition

The development of predictive biomarkers is essential for identifying patients most likely to respond to this compound therapy and for monitoring treatment efficacy. Biomarkers of GSK-3 activity status include phosphorylation sites on GSK-3 (e.g., Tyr 279/216 and Ser9/Thr390 for GSK-3β) and the activity of upstream signaling pathways like PI3K-Akt. oncotarget.comfrontiersin.org Downstream targets, such as β-catenin phosphorylation, can also serve as biomarkers. oncotarget.compatsnap.com Future research should focus on identifying robust and clinically translatable biomarkers that can predict response, assess target engagement, and monitor resistance mechanisms in patients treated with this compound. This could involve analyzing changes in protein phosphorylation, gene expression, or metabolite profiles.

Application of "Omics" Technologies (e.g., proteomics, metabolomics, transcriptomics) to Understand this compound's Biological Impact

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive understanding of this compound's biological impact. kup.atnih.govoup.comnih.govscispace.com

Transcriptomics: Analyzing changes in gene expression profiles (mRNA) in response to this compound treatment can reveal affected pathways and biological processes. kup.atnih.govoup.comnih.gov

Proteomics: Studying protein abundance, post-translational modifications (like phosphorylation), and protein-protein interactions can provide insights into the direct and indirect targets of this compound. kup.atnih.govoup.comnih.gov Mass spectrometry-based proteomics can assess protein changes at a high-throughput level. kup.atnih.gov

Metabolomics: Examining changes in metabolite levels can shed light on metabolic reprogramming induced by GSK-3 inhibition. kup.atoup.comnih.gov

Integrating data from these multi-omics approaches can provide a holistic view of how this compound perturbs cellular systems, leading to a deeper understanding of its mechanism of action and potential off-target effects. nih.govoup.comscispace.com

Innovations in Synthetic Chemistry for this compound and Next-Generation Analogues

Innovations in synthetic chemistry are vital for improving the synthesis of this compound and for developing next-generation GSK-3 analogues with enhanced potency, selectivity, and pharmacokinetic properties. acs.orgbohrium.comnih.govacs.orgacs.orgmdpi.comrsc.orgmedsci.orgcas.org This includes:

Improved Synthesis Routes: Developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. acs.orgrsc.orgmedsci.org

Rational Design of Analogues: Utilizing computational approaches, such as 3D-QSAR, molecular docking, and molecular dynamics, to design novel GSK-3 inhibitors with improved binding affinities and selectivity. bohrium.comnih.govacs.orgmdpi.com This could involve targeting less conserved substrate-binding sites to achieve higher specificity and reduce side effects. mdpi.comnih.gov

Addressing Selectivity and Resistance: Designing new compounds that overcome potential drug-induced resistance and improve specificity, possibly by focusing on substrate-competitive inhibition rather than solely ATP-competitive mechanisms. researchgate.netmdpi.compatsnap.comnih.gov

These advancements in synthetic chemistry will be critical for translating the therapeutic potential of this compound and its derivatives into clinical applications.

Q & A

Q. How can researchers validate this compound’s mechanism of action when conflicting hypotheses arise?

  • Methodological Answer : Employ phosphoproteomics to map global kinase activity changes. Use CRISPR-Cas9 knockouts of proposed effectors (e.g., β-catenin) to test necessity. Cross-reference findings with pathway enrichment analysis (e.g., KEGG, GO) to identify overrepresented biological processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-ING-87
Reactant of Route 2
9-ING-87

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.